Propen-2-ol Exhibits Distinct Unimolecular Tautomerization Kinetics Compared to the Vinyl Alcohol Analogue
The unimolecular tautomerism of propen-2-ol to acetone is a critical reaction in combustion kinetic models for butanol biofuels. A theoretical kinetic study found that the rate constants for this reaction differ significantly from those of the analogous vinyl alcohol to acetaldehyde tautomerism, with the latter exhibiting lower rate constant values [1]. The study utilized CCSD(T,FULL)/aug-cc-pVTZ//CCSD(T)/6-31+G(d,p) calculations and variational transition state theory over a temperature range of 200-3000 K and pressures from 0.1-108 kPa [1].
| Evidence Dimension | Unimolecular Tautomerization Rate Constant |
|---|---|
| Target Compound Data | Propen-2-ol to acetone rate constants (specific values not provided in abstract, but stated to be higher than vinyl alcohol analogue) |
| Comparator Or Baseline | Vinyl alcohol to acetaldehyde tautomerism |
| Quantified Difference | Vinyl alcohol to acetaldehyde reaction shows lower rate constant values [1] |
| Conditions | Theoretical study using CCSD(T,FULL)/aug-cc-pVTZ//CCSD(T)/6-31+G(d,p) and multistructural torsional variational transition state theory; temperature range 200-3000 K; pressure range 0.1-108 kPa [1] |
Why This Matters
Accurate kinetic parameters for propen-2-ol tautomerism are essential for developing reliable combustion models for butanol biofuels; using rate constants derived from the vinyl alcohol analogue would introduce significant errors.
- [1] Grajales-González, E., Monge-Palacios, M., & Sarathy, S. M. (2018). Theoretical Kinetic Study of the Unimolecular Keto-Enol Tautomerism Propen-2-ol ↔ Acetone. Pressure Effects and Implications in the Pyrolysis of tert- And 2-Butanol. Journal of Physical Chemistry A, 122(14), 3547–3555. https://doi.org/10.1021/acs.jpca.8b00836 View Source
